molecular formula C20H14F2N4O2S3 B2838649 N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-57-5

N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2838649
CAS No.: 1021215-57-5
M. Wt: 476.53
InChI Key: PIYZXGZCRVMYMI-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H14F2N4O2S3 and its molecular weight is 476.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related pyrimidine and thiazolopyrimidine derivatives often involves condensation reactions, highlighting methods to generate complex heterocyclic compounds. These synthesis techniques are crucial for producing compounds with potential biological activities. For example, Hassneen and Abdallah (2003) described new routes to pyridino[2,3-d]pyrimidin-4-one derivatives, showcasing the synthesis of complex heterocycles through condensation reactions (Hassneen & Abdallah, 2003). Such methodologies are applicable in creating compounds with similar structural motifs, emphasizing the chemical versatility and potential for generating new therapeutic agents.

Potential Antimicrobial and Antitumor Applications

Compounds with pyrimidine and thiazolopyrimidine cores have been evaluated for their antimicrobial and antitumor activities. The synthesis and biological assessment of these compounds provide insights into their potential use as antimicrobial and anticancer agents. El Azab et al. (2015) synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, which exhibited promising antimicrobial activity (El Azab & Abdel-Hafez, 2015). This suggests that derivatives of the focal compound might also possess biological activities worthy of further exploration.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 2,5-difluoroaniline with 2-(o-tolylthio)acetic acid, followed by cyclization with Lawesson's reagent to form the thiazole ring. The resulting intermediate is then reacted with 2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-one and oxidized to form the final product.", "Starting Materials": [ "2,5-difluoroaniline", "2-(o-tolylthio)acetic acid", "Lawesson's reagent", "2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-one" ], "Reaction": [ "Step 1: Condensation of 2,5-difluoroaniline with 2-(o-tolylthio)acetic acid in the presence of a coupling reagent such as EDC or DCC to form the intermediate N-(2,5-difluorophenyl)-2-((o-tolylthio)acetyl)aniline.", "Step 2: Cyclization of the intermediate with Lawesson's reagent in a suitable solvent such as toluene or DMF to form the thiazole ring.", "Step 3: Reaction of the resulting intermediate with 2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-one in the presence of a suitable oxidizing agent such as DDQ or MnO2 to form the final product N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] }

1021215-57-5

Molecular Formula

C20H14F2N4O2S3

Molecular Weight

476.53

IUPAC Name

N-(2,5-difluorophenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H14F2N4O2S3/c1-10-4-2-3-5-14(10)26-17-16(31-20(26)29)18(28)25-19(24-17)30-9-15(27)23-13-8-11(21)6-7-12(13)22/h2-8H,9H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

PIYZXGZCRVMYMI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=C(C=CC(=C4)F)F)SC2=S

solubility

not available

Origin of Product

United States

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